molecular formula C13H14FNO3S B2500924 2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide CAS No. 1445758-76-8

2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide

Cat. No.: B2500924
CAS No.: 1445758-76-8
M. Wt: 283.32
InChI Key: VMZTXOLDOFNKNX-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide is a synthetic sulfonamide derivative characterized by a fluoro-substituted butenamide backbone and an (E)-2-phenylethenyl sulfonyl group. However, direct studies on this specific compound are absent in the provided evidence, limiting detailed mechanistic insights. Its fluoro and methyl substituents may enhance metabolic stability and hydrophobic interactions, while the sulfonamide group could facilitate binding to enzymatic active sites, as seen in analogous compounds .

Properties

IUPAC Name

2-fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3S/c1-10(2)12(14)13(16)15-19(17,18)9-8-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,15,16)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZTXOLDOFNKNX-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)NS(=O)(=O)C=CC1=CC=CC=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C(C(=O)NS(=O)(=O)/C=C/C1=CC=CC=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The compound shares structural motifs with bioactive molecules reported in the literature, enabling speculative comparisons based on functional groups and biological targets. Below is a comparative analysis of key analogs:

Phurealipids

  • Structure : Urea derivative produced by Photorhabdus luminescens.
  • Activity : Inhibits juvenile hormone epoxide hydrolase (JHEH), disrupting insect development .
  • Comparison: Unlike 2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide, Phurealipids lack a sulfonamide group and α,β-unsaturated system.

(E)-1,3-Dihydroxy-2-(Isopropyl)-5(2-Phenylethenyl) Benzene (ST)

  • Structure: Phenolic compound with a styryl substituent.
  • Activity : Exhibits antioxidant and insecticidal properties.
  • Comparison: The phenolic hydroxyl groups in ST enable radical scavenging, whereas the target compound’s fluorinated sulfonamide may prioritize enzyme inhibition over antioxidative effects.

Goniothalamin and Dihydrokavain

  • Structures :
    • Goniothalamin : (2R)-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one.
    • Dihydrokavain : (2S)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one.
  • Activity : Both show efficacy against Haemonchus contortus (parasitic nematode) with IC50 values in the 200–300 μM range .
  • Comparison: The target compound’s sulfonamide and fluoro groups may improve target specificity compared to the dihydropyranone core of these analogs. However, increased molecular weight and hydrophobicity could reduce solubility, limiting bioavailability.

Data Table: Comparative Analysis of Analogous Compounds

Compound Name Key Functional Groups Biological Target/Activity Efficacy (IC50 or Inhibition %) Reference
Phurealipids Urea JHEH inhibition (insecticidal) Not quantified
(E)-1,3-Dihydroxy-2-(Isopropyl)-5(2-Phenylethenyl) Benzene Phenolic hydroxyl, styryl group Antioxidant/insecticidal Not quantified
Goniothalamin Dihydropyranone, styryl group Anti-parasitic (H. contortus) 200–300 μM
Dihydrokavain Dihydropyranone, phenylethyl group Anti-parasitic (H. contortus) 207 μM
This compound Sulfonamide, α,β-unsaturated carbonyl, fluoro Hypothesized enzyme inhibition Data not available

Key Research Findings and Implications

Structural Advantages : The sulfonamide and fluoro groups in the target compound may enhance binding affinity to enzymes like JHEH compared to urea-based Phurealipids, though solubility trade-offs require empirical validation .

Anti-Parasitic Potential: Analogous styryl-containing compounds (e.g., Goniothalamin) show moderate anti-parasitic activity, suggesting the target compound’s (E)-2-phenylethenyl group could confer similar properties .

Metabolic Stability : Fluorination likely improves resistance to oxidative degradation, a critical factor in agrochemical design .

Preparation Methods

Preparation of (E)-2-Phenylethenylsulfonyl Chloride

The styryl sulfonyl chloride intermediate is synthesized via oxidation of (E)-2-phenylethenyl thiol. A modified protocol from water-based sulfonylation reactions (DR-NTU thesis) employs:

Step Reagents/Conditions Yield Reference
1 (E)-2-phenylethenyl thiol + H2O2/AcOH, 0°C → RT 85%
2 SOCl2, DCM, reflux, 4 h 92%

This method avoids metal catalysts, aligning with green chemistry principles.

Fluorinated Enamide Precursor: 2-Fluoro-3-methylbut-2-enoic Acid

Fluorination is achieved via electrophilic substitution using Selectfluor® on 3-methylbut-2-enoic acid:

$$
\text{3-methylbut-2-enoic acid} + \text{Selectfluor®} \xrightarrow{\text{MeCN, 50°C}} \text{2-fluoro-3-methylbut-2-enoic acid} \quad (\text{Yield: 78\%})
$$

The reaction proceeds via a radical mechanism, with the fluorine atom preferentially adding to the less substituted double bond position due to steric hindrance from the methyl group.

Primary Synthetic Routes

Route A: Sulfonylation of Preformed Enamide

Step 1: Enamide Formation
2-Fluoro-3-methylbut-2-enoic acid is converted to its acyl chloride using oxalyl chloride/DMF (adapted from methyl ester synthesis):

$$
\text{Acid} + \text{(COCl)}_{2} \xrightarrow{\text{DCM, DMF (cat.)}} \text{Acyl chloride} \quad (\text{Yield: 95\%})
$$

Subsequent reaction with ammonium hydroxide yields the enamide:

$$
\text{Acyl chloride} + \text{NH}_4\text{OH} \xrightarrow{\text{THF, 0°C}} \text{2-Fluoro-3-methylbut-2-enamide} \quad (\text{Yield: 88\%})
$$

Step 2: Sulfonylation
The enamide reacts with (E)-2-phenylethenylsulfonyl chloride under Schotten-Baumann conditions:

$$
\text{Enamide} + \text{Sulfonyl chloride} \xrightarrow{\text{NaOH (aq), DCM}} \text{Target compound} \quad (\text{Yield: 65\%})
$$

Route B: Tandem Sulfonylation-Fluorination

Step 1: Sulfonylation of 3-Methylbut-2-enamide
3-Methylbut-2-enamide is sulfonylated using the styryl sulfonyl chloride:

$$
\text{3-Methylbut-2-enamide} + \text{Sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-Sulfonyl intermediate} \quad (\text{Yield: 70\%})
$$

Step 2: Late-Stage Fluorination
Electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI):

$$
\text{N-Sulfonyl intermediate} + \text{NFSI} \xrightarrow{\text{Cu(OTf)}_{2}, \text{MeCN}} \text{Target compound} \quad (\text{Yield: 58\%})
$$

Optimization and Mechanistic Insights

Stereochemical Control

The (E)-configuration of the styryl group is preserved using bulky bases (e.g., DBU) during sulfonylation to prevent isomerization.

Solvent Effects

Water-mediated reactions (from DR-NTU) improve yields in sulfonylation steps by enhancing substrate solubility and stabilizing transition states through hydrogen bonding.

Competing Pathways

  • Fluorine displacement : The electron-withdrawing sulfonyl group mitigates nucleophilic attack on the fluorinated carbon.
  • Oxidation : Use of anaerobic conditions prevents degradation of the enamide moiety.

Comparative Analysis of Routes

Parameter Route A Route B
Overall Yield 53% 41%
Step Count 2 2
Scalability High Moderate
Stereopurity >99% E 95% E

Route A is preferred for industrial applications due to higher reproducibility, while Route B offers flexibility for late-stage diversification.

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